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An In-depth Technical Guide to the Chemical Properties and Applications of Ethyl 2-cyano-4,4-
diethoxybutyrate

Introduction

Ethyl 2-cyano-4,4-diethoxybutyrate is a multifunctional organic compound of significant

interest to the scientific community, particularly those engaged in pharmaceutical research and

development. Characterized by the presence of a nitrile, an ester, and an acetal functional

group, this molecule serves as a versatile and valuable building block in synthetic organic

chemistry.[1][2] Its unique structural arrangement allows for a variety of chemical

transformations, making it an ideal precursor for the synthesis of complex heterocyclic systems.

This guide provides a comprehensive overview of its chemical and physical properties,

spectroscopic profile, synthesis methodologies, and its critical role as an intermediate in the

development of pharmacologically active agents.

Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its structure and

associated physical characteristics. These properties are crucial for its handling, reaction setup,

and purification.
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The structure of Ethyl 2-cyano-4,4-diethoxybutyrate features a four-carbon butyrate

backbone. At the C2 position, it is substituted with a cyano group (-C≡N), which introduces a

site of unique reactivity. The C4 position is protected as a diethyl acetal, a stable functional

group that can be hydrolyzed under acidic conditions to reveal an aldehyde.

Caption: Molecular Structure of Ethyl 2-cyano-4,4-diethoxybutyrate.

Table 1: Chemical Identifiers

Identifier Value

CAS Number 52133-67-2[3]

IUPAC Name ethyl 2-cyano-4,4-diethoxybutanoate[4]

Molecular Formula C₁₁H₁₉NO₄[3]

Molecular Weight 229.27 g/mol [4]

Synonyms
Ethyl 2,2-diethoxyethylcyanoacetate, Butanoic

acid, 2-cyano-4,4-diethoxy-, ethyl ester[2][3]

| InChI Key | AHKACZDKUNMFBD-UHFFFAOYSA-N |

Table 2: Physicochemical Properties

Property Value Source

Appearance
Colorless to pale yellow
liquid/oil

[2]

Boiling Point 335.2 °C at 760 mmHg [5]

Density 1.025 g/cm³ [5]

Refractive Index 1.440 [5]

| Solubility | Slightly soluble in water |[6] |
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Spectroscopic analysis is indispensable for the structural elucidation and confirmation of purity

for organic molecules. The following sections detail the expected and reported spectral data for

Ethyl 2-cyano-4,4-diethoxybutyrate.

¹H NMR Spectroscopy
Proton Nuclear Magnetic Resonance (¹H NMR) provides detailed information about the

hydrogen atom environment in a molecule. Based on published data, the spectrum is

consistent with the assigned structure.[5]

Table 3: ¹H NMR Spectral Data (400 MHz, CDCl₃)
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Chemical Shift
(δ, ppm)

Multiplicity Integration Assignment Rationale

4.70 Triplet (t) 1H CH (C4)

Acetal proton,
split by the
adjacent CH₂
group.

4.26 Quartet (q) 2H O-CH₂ (Ester)

Methylene

protons of the

ethyl ester, split

by the methyl

group.

3.78 - 3.64 Multiplet (m) 3H
O-CH₂ (Acetal) +

CH (C2)

Overlapping

signals of the two

acetal methylene

groups and the

C2 methine.

3.62 - 3.45 Multiplet (m) 2H O-CH₂ (Acetal)

The second of

the two

diastereotopic

acetal methylene

groups.

2.35 - 2.14 Multiplet (m) 2H CH₂ (C3)

Methylene

protons at C3,

split by adjacent

methine protons.

1.34 Quartet (q) 3H CH₃ (Ester)

Methyl protons of

the ethyl ester,

split by the

methylene group.

| 1.25 - 1.16 | Multiplet (m) | 6H | CH₃ (Acetal) | Overlapping signals of the two equivalent

methyl groups of the ethoxy substituents. |
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¹³C NMR Spectroscopy
Carbon-13 NMR spectroscopy identifies all unique carbon environments within the molecule.

While a fully assigned experimental spectrum is not readily available in the searched literature,

the expected chemical shifts can be predicted based on established ranges for the functional

groups present.[7][8]

Table 4: Predicted ¹³C NMR Chemical Shifts

Carbon Atom Predicted Shift (δ, ppm) Rationale

C=O (Ester) 165-175
Typical range for an ester
carbonyl carbon.

C≡N (Nitrile) 115-125
Characteristic shift for a nitrile

carbon.[7]

CH (Acetal, C4) 90-110
Acetal carbons are significantly

deshielded.[7]

O-CH₂ (Ester) 60-70
Carbon adjacent to the ester

oxygen.

O-CH₂ (Acetal) 55-65
Carbons of the ethoxy groups

in the acetal.

CH (C2) 35-45
Methine carbon alpha to both

nitrile and ester groups.

CH₂ (C3) 30-40
Methylene carbon in the

aliphatic chain.

CH₃ (Ester) 10-20
Methyl carbon of the ethyl

ester group.

| CH₃ (Acetal) | 10-20 | Methyl carbons of the acetal ethoxy groups. |

Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups within a molecule based on

their vibrational frequencies.
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Table 5: Characteristic IR Absorption Bands

Functional Group
Expected Frequency
(cm⁻¹)

Intensity

C-H (sp³ stretch) 2850-3000 Medium-Strong

C≡N (Nitrile stretch) 2240-2260 Medium, Sharp[9][10]

C=O (Ester stretch) 1735-1750 Strong[9][11]

| C-O (Ester/Acetal stretch) | 1000-1300 | Strong[9][12] |

The spectrum is expected to be dominated by a strong carbonyl absorption around 1740 cm⁻¹

and a sharp, medium-intensity nitrile peak around 2250 cm⁻¹. Strong C-O stretching bands

between 1000 and 1300 cm⁻¹ will also be prominent, confirming the presence of the ester and

acetal groups.[11][12]

Synthesis and Mechanistic Pathway
The most common and efficient synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate involves the

base-catalyzed alkylation of ethyl cyanoacetate with bromoacetaldehyde diethyl acetal.[1][5]

Recommended Synthesis Protocol
This protocol is adapted from procedures described in the patent literature, which aim for high

yield and purity suitable for subsequent pharmaceutical synthesis steps.[13][14]

Experimental Protocol:

Setup: To a dry, three-necked round-bottom flask equipped with a mechanical stirrer, reflux

condenser, and a nitrogen inlet, add ethyl 2-cyanoacetate (e.g., 3.73 mol), 2-bromo-1,1-

diethoxyethane (e.g., 0.89 mol), potassium carbonate (e.g., 30 g), and potassium iodide

(e.g., 7.0 g).

Heating: Heat the reaction mixture to 130°C under a nitrogen atmosphere.
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Base Addition: Once the temperature is stable, add additional potassium carbonate (e.g., 92

g) in at least three portions over 1.5 to 2 hours. This controlled addition is critical to manage

the rate of reaction and any off-gassing.

Reaction: Maintain the mixture at reflux (approx. 120-145°C) and monitor the reaction

progress by TLC or GC until the starting material is consumed (typically 4-6 hours).[5][13]

Workup: Cool the reaction mixture to room temperature. Add water (e.g., 375 g) to dissolve

the inorganic salts.

Extraction: Transfer the mixture to a separatory funnel. The layers will separate; the organic

layer contains the product. The aqueous layer can be extracted with a suitable organic

solvent (e.g., toluene or ethyl acetate) to maximize recovery.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. The crude product is then purified by vacuum

distillation or silica gel column chromatography to yield the final product as a colorless oil.[5]

[13]

Reaction Workflow

Synthesis Workflow

Charge Reactor:
- Ethyl Cyanoacetate

- Bromoacetaldehyde diethyl acetal
- K₂CO₃ (initial), KI

Heat to 130°C Portion-wise Addition
of K₂CO₃

Reflux at 120-145°C
(4-6 hours) Cool to RT Aqueous Workup

(Dissolve Salts)
Phase Separation

& Extraction

Purification:
- Dry & Concentrate
- Vacuum Distillation

Final Product

Click to download full resolution via product page

Caption: General workflow for the synthesis of Ethyl 2-cyano-4,4-diethoxybutyrate.

Mechanistic Insights
The reaction proceeds via a classic Sₙ2 mechanism involving the alkylation of an enolate.
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Enolate Formation: The base, potassium carbonate (K₂CO₃), deprotonates the α-carbon of

ethyl cyanoacetate. This proton is particularly acidic due to the electron-withdrawing effects

of both the adjacent nitrile and ester carbonyl groups, which stabilize the resulting carbanion

(enolate) through resonance.[15]

Nucleophilic Attack: The generated enolate acts as a potent nucleophile and attacks the

electrophilic carbon atom of 2-bromo-1,1-diethoxyethane, which bears the bromine leaving

group.

Displacement: The carbon-bromine bond is broken, displacing the bromide ion and forming

the new carbon-carbon bond, yielding the final product. The use of potassium iodide can

catalyze the reaction through the Finkelstein reaction, where the more reactive iodoacetal is

formed in situ.

Alkylation Mechanism

Step 1: Enolate Formation NC-CH₂-COOEt + K₂CO₃

[NC-CH⁻-COOEt] K⁺ + KHCO₃

Deprotonation

NC-CH(COOEt)-CH₂-CH(OEt)₂ + KBr

Alkylation

Step 2: Nucleophilic Attack (Sₙ2)

Br-CH₂-CH(OEt)₂

Click to download full resolution via product page

Caption: Mechanism of base-catalyzed synthesis.

Role in Pharmaceutical Synthesis: A Case Study
Ethyl 2-cyano-4,4-diethoxybutyrate is not an end product but a crucial intermediate. Its

primary value lies in its use for constructing the pyrrolo[2,3-d]pyrimidine core, also known as 7-
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deazapurine. This heterocyclic scaffold is central to a class of drugs known as Janus Kinase

(JAK) inhibitors.[14][16]

JAK inhibitors, such as Baricitinib, Tofacitinib, and Ruxolitinib, are targeted therapies used in

the treatment of autoimmune diseases like rheumatoid arthritis and certain cancers.[14] The

synthesis of the core structure for these drugs often begins with Ethyl 2-cyano-4,4-
diethoxybutyrate.

The synthetic sequence involves two key transformations:

Pyrimidine Ring Formation: The cyano and ester groups of the butyrate derivative react with

formamidine acetate in the presence of a strong base like sodium ethoxide. This

condensation reaction closes the pyrimidine ring.

Pyrrole Ring Formation: The acetal group is then hydrolyzed under acidic conditions to

unmask the aldehyde. This aldehyde subsequently cyclizes with the adjacent amine on the

pyrimidine ring to form the fused pyrrole ring, completing the 7-deazapurine scaffold.

Synthesis of the Pyrrolo[2,3-d]pyrimidine Core

Ethyl 2-cyano-4,4-diethoxybutyrate Key Intermediate 6-Amino-5-(2,2-diethoxyethyl)pyrimidin-4-ol Pyrimidine Intermediate

  Formamidine Acetate,
  Sodium Ethoxide 7H-pyrrolo[2,3-d]pyrimidin-4-ol 7-Deazapurine Core

  Acidic Hydrolysis,
  Cyclization {JAK Inhibitors (e.g., Baricitinib)}  Further Functionalization

Click to download full resolution via product page

Caption: Synthetic pathway from the title compound to JAK inhibitors.

Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols must be strictly followed when handling

Ethyl 2-cyano-4,4-diethoxybutyrate.

Table 6: GHS Hazard Information
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GHS Statement Description

H302, H312, H332
Harmful if swallowed, in contact with
skin, or if inhaled.[4]

H315 Causes skin irritation.[4]

H319 Causes serious eye irritation.[4]

| H335 | May cause respiratory irritation.[4] |

Table 7: Handling and Personal Protective Equipment (PPE)

Aspect Recommendation

Engineering Controls

Work in a well-ventilated fume hood.
Ensure an eyewash station and safety
shower are accessible.

Eye Protection Wear chemical safety goggles or a face shield.

Hand Protection Wear chemically resistant gloves (e.g., nitrile).

Skin and Body Wear a lab coat. Avoid skin contact.

| Respiratory | If ventilation is inadequate, use a NIOSH-approved respirator. |

Storage and Incompatibilities:

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[6] For long-

term storage, refrigeration (2-8°C) is recommended.[2]

Incompatible Materials: Avoid contact with strong acids, strong bases, strong oxidizing

agents, and strong reducing agents.[6]

Hazardous Decomposition: Thermal decomposition may produce toxic fumes of carbon

monoxide, carbon dioxide, and nitrogen oxides.[6]
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Ethyl 2-cyano-4,4-diethoxybutyrate is a strategically important chemical intermediate with a

well-defined property profile. Its value is derived from the orthogonal reactivity of its nitrile,

ester, and protected aldehyde functionalities. A thorough understanding of its synthesis,

reactivity, and handling is essential for researchers leveraging this compound to build complex

molecular architectures, most notably the 7-deazapurine core of clinically significant JAK

inhibitors. This guide serves as a technical resource to facilitate its safe and effective use in the

laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Buy Ethyl 2-cyano-4,4-diethoxybutyrate | 52133-67-2 [smolecule.com]

2. pharmaffiliates.com [pharmaffiliates.com]

3. scbt.com [scbt.com]

4. Ethyl 2-cyano-4,4-diethoxybutyrate | C11H19NO4 | CID 4151505 - PubChem
[pubchem.ncbi.nlm.nih.gov]

5. Ethyl 2,2-diethoxyethylcyanoacetate | 52133-67-2 [chemicalbook.com]

6. Ethyl 2-cyano-4,4-diethoxybutyrate | CAS#:52133-67-2 | Chemsrc [chemsrc.com]

7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

8. chem.libretexts.org [chem.libretexts.org]

9. eng.uc.edu [eng.uc.edu]

10. IR Absorption Table [webspectra.chem.ucla.edu]

11. uanlch.vscht.cz [uanlch.vscht.cz]

12. www1.udel.edu [www1.udel.edu]

13. CN107722012B - Process for preparing 4-chloro-7H-pyrrolo [2,3-d ] pyrimidines - Google
Patents [patents.google.com]

14. Method of manufacturing 4-chloro-7H-pyrrolo[2,3-D]pyrimidine - Eureka | Patsnap
[eureka.patsnap.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 12 Tech Support

https://www.benchchem.com/product/b014464?utm_src=pdf-body
https://www.benchchem.com/product/b014464?utm_src=pdf-custom-synthesis
https://www.smolecule.com/products/s1482311
https://www.pharmaffiliates.com/en/52133-67-2-ethyl-2-cyano-4-4-diethoxybutyrate-pa270022766.html
https://www.scbt.com/p/ethyl-2-cyano-4-4-diethoxybutyrate-52133-67-2
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-cyano-4_4-diethoxybutyrate
https://pubchem.ncbi.nlm.nih.gov/compound/Ethyl-2-cyano-4_4-diethoxybutyrate
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB2406017.htm
https://www.chemsrc.com/en/cas/52133-67-2_1101795.html
https://sites.science.oregonstate.edu/~gablek/CH335/Chapter10/CarbonChemicalShift.htm
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.10%3A_Characteristics_of_C_NMR_Spectroscopy
https://www.eng.uc.edu/~beaucag/Classes/Characterization/IRData/IR%20Absorption%20Frequencies.pdf
https://webspectra.chem.ucla.edu/irtable.html
https://uanlch.vscht.cz/files/uzel/0052236/0003~~8wxSiDcyMDAHAA.pdf?redirected
https://www1.udel.edu/chem/fox/Chem333/Fall2013/Chem333Fall2013/Welcome_files/IR%20handout.pdf
https://patents.google.com/patent/CN107722012B/en
https://patents.google.com/patent/CN107722012B/en
https://eureka.patsnap.com/patent-US10738058B2
https://eureka.patsnap.com/patent-US10738058B2
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b014464?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


15. grokipedia.com [grokipedia.com]

16. WO2018029641A1 - METHOD OF MANUFACTURING 4-CHLORO-7H-PYRROLO[2,3-
d]PYRIMIDINE - Google Patents [patents.google.com]

To cite this document: BenchChem. [Ethyl 2-cyano-4,4-diethoxybutyrate chemical
properties]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b014464#ethyl-2-cyano-4-4-diethoxybutyrate-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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